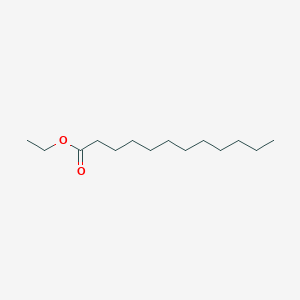

Ethyl Laurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1ml in 9ml 80% ethanol (in ethanol)

Synonyms

Canonical SMILES

Ethyl laurate is a medium-chain fatty acid ethyl ester (C14H28O2) characterized by its low viscosity, high lipophilicity, and distinct thermal profile. Industrially, it serves as a critical intermediate, solvent, and functional additive across the energy, pharmaceutical, and chemical formulation sectors. Unlike heavier fatty acid esters, ethyl laurate remains liquid at sub-zero temperatures, making it highly processable in cold environments. Its biocompatibility and specific solvent parameters allow it to function as a potent skin penetration enhancer and a high-capacity solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its specific latent heat and phase transition properties position it as a benchmark organic phase change material (PCM) for low-temperature thermal management systems [1].

Substituting ethyl laurate with closely related analogs, such as methyl laurate or ethyl myristate, introduces critical failure points in temperature-sensitive applications. In thermal energy storage and fuel additive formulations, substituting with methyl laurate (melting point ~5.0 °C) or ethyl myristate (melting point ~11.9 °C) leads to premature crystallization and gelation in near-zero environments, destroying cold-flow operability and PCM refrigeration efficiency[1]. In pharmaceutical and cosmetic formulations, replacing ethyl laurate with heavier esters alters partition coefficients and microemulsion phase boundaries, significantly reducing the transdermal flux and solubilization capacity for lipophilic APIs [2]. Procurement decisions must strictly align the ester's chain length and head group with the target thermal and solvency thresholds.

References

Low-Temperature Phase Change & Thermal Energy Storage

For direct-contact thermal energy storage, the phase transition temperature is the primary procurement specification. Ethyl laurate exhibits a melting point of -1.8 °C, making it an ideal organic phase change material (PCM) for refrigeration applications. In contrast, methyl laurate freezes at 5.0 °C and ethyl myristate at 11.9 °C, rendering them unusable for sub-zero thermal buffering [1]. Furthermore, as an organic ester, ethyl laurate demonstrates minimal supercooling compared to salt hydrates.

| Evidence Dimension | Melting Point / Phase Transition Temperature |

| Target Compound Data | -1.8 °C (Ethyl Laurate) |

| Comparator Or Baseline | 5.0 °C (Methyl Laurate) and 11.9 °C (Ethyl Myristate) |

| Quantified Difference | Ethyl laurate transitions at sub-zero temperatures, whereas methyl and longer-chain ethyl esters freeze well above 0 °C. |

| Conditions | Standard atmospheric pressure thermal analysis for organic PCMs |

Essential for direct-contact thermal energy storage and cold-chain packaging requiring phase transitions specifically in the refrigeration range (<0 °C).

Cold-Flow and Lubricity in Fuel Formulations

In diesel and biodiesel formulations, balancing lubricity enhancement with cold-weather operability is critical. While methyl esters are common, they negatively impact the cloud point. Ethyl laurate (at 10% v/v) successfully reduces the High Friction Reciprocating Rig (HFRR) wear scar diameter to within the strict <460 µm specification, performing comparably to methyl laurate in lubricity, but providing superior cold flow properties due to its significantly lower crystallization temperature [1].

| Evidence Dimension | HFRR Wear Scar Diameter & Cold Flow Operability |

| Target Compound Data | Achieves <460 µm wear scar with sub-zero gelation resistance |

| Comparator Or Baseline | Methyl Laurate (causes earlier gelation) / Unadditized Diesel (>460 µm wear scar) |

| Quantified Difference | Ethyl laurate meets lubricity specifications while preventing the premature fuel gelation associated with methyl laurate blends. |

| Conditions | HFRR wear scar test based on ISO 12156 at 10% v/v ester blend |

Allows fuel formulators to meet mandatory lubricity standards without compromising winter-grade cold flow operability.

Lipophilic API Solubilization in Microemulsions

For pharmaceutical formulations, the choice of oil phase dictates the maximum drug loading for lipophilic APIs. An optimized bicontinuous microemulsion utilizing 15% w/w ethyl laurate (with Tween 80 and cosolvents) achieves a remarkably high solubility of 41 mg/mL for the practically water-insoluble drug diazepam[1]. This specific solvency and its function as a stratum corneum penetration enhancer make it superior to heavier, more viscous esters that limit API flux.

| Evidence Dimension | Maximum API Solubilization Capacity |

| Target Compound Data | 41 mg/mL (Diazepam in 15% Ethyl Laurate microemulsion) |

| Comparator Or Baseline | Standard aqueous systems (practically insoluble) / non-optimized lipid carriers |

| Quantified Difference | Provides massive multi-fold increases in lipophilic API solubility while maintaining low viscosity for rapid mucosal/transdermal absorption. |

| Conditions | Bicontinuous microemulsion (15% ethyl laurate, 15% H2O, 70% surfactant/cosurfactant) |

Drives the procurement of ethyl laurate as a primary oil phase in transdermal and intranasal pharmaceutical formulations requiring rapid onset and high drug loading.

Vapor Pressure and Formulation Volatility

Volatility control is a major procurement factor for solvents and fragrance carriers. Ethyl laurate exhibits an intermediate vapor pressure profile that bridges the gap between highly volatile short-chain esters and heavy, non-volatile long-chain esters. Quantitative thermodynamic measurements show its vapor pressure is significantly lower than ethyl decanoate (caprate) but higher than ethyl myristate across standard temperature ranges (253.15 to 463.15 K)[1].

| Evidence Dimension | Vapor Pressure (Volatility) |

| Target Compound Data | Intermediate vapor pressure profile |

| Comparator Or Baseline | Ethyl Decanoate (higher volatility) and Ethyl Myristate (lower volatility) |

| Quantified Difference | Provides a mathematically predictable, intermediate evaporation rate compared to its C10 and C14 structural neighbors. |

| Conditions | Static apparatus measurements from 1 Pa to 180 kPa across 253.15 to 463.15 K |

Provides formulators with a precise volatility control mechanism for tuning evaporation rates in solvents, cosmetics, and fragrance release profiles.

Sub-Zero Thermal Energy Storage (TES)

Ethyl laurate is the right choice for organic phase change materials in refrigeration and cold-chain logistics. Its specific -1.8 °C melting point and minimal supercooling make it superior to methyl laurate and ethyl myristate for thermal buffering directly around the freezing point of water[1].

Winter-Grade Biodiesel and Lubricity Additives

In fuel procurement, ethyl laurate is prioritized over methyl laurate to achieve mandatory lubricity specifications (<460 µm wear scar) without degrading the fuel's cloud point, ensuring safe operability in cold climates [2].

Rapid-Onset Transdermal and Intranasal Pharmaceuticals

Ethyl laurate is selected as the core lipophilic solvent and penetration enhancer in microemulsions. Its ability to solubilize up to 41 mg/mL of difficult APIs like diazepam maximizes bioavailability while maintaining a low-viscosity, non-greasy profile [3].

Controlled-Evaporation Solvents and Fragrances

Where precise volatility is required, ethyl laurate's intermediate vapor pressure is utilized to stabilize the release profile of volatile compounds in cosmetics and industrial formulations, outperforming both highly volatile short-chain esters and overly heavy long-chain alternatives [4].

References

- [1] Search for Phase Change Materials and Refrigerants for Direct-Contact Thermal Energy Storage. ACS Sustainable Chem. Eng. 2022.

- [2] US Patent 8709111B2 - Fuel formulations.

- [3] Li, L., et al. Development of an ethyl laurate-based microemulsion for rapid-onset intranasal delivery of diazepam. International Journal of Pharmaceutics, 2002.

- [4] Experimental Vapor Pressures of Five Saturated Fatty Acid Ethyl Ester (FAEE) Components of Biodiesel. Journal of Chemical & Engineering Data, 2011.

Physical Description

Colourless, oily liquid with a fruity, floral odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

5.71

Appearance

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Emollient

General Manufacturing Information

Dodecanoic acid, ethyl ester: ACTIVE